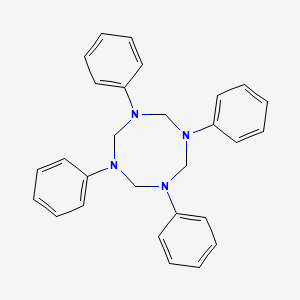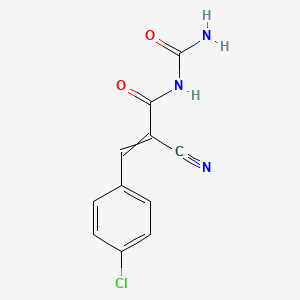
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- is a chemical compound known for its unique structure and properties It is characterized by the presence of a propenamide group, an aminocarbonyl group, a chlorophenyl group, and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorobenzylidenemalononitrile. This intermediate is then reacted with acrylamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- 2-Propenamide, N-(aminocarbonyl)-3-(4-bromophenyl)-2-cyano-
- 2-Propenamide, N-(aminocarbonyl)-3-(4-fluorophenyl)-2-cyano-
- 2-Propenamide, N-(aminocarbonyl)-3-(4-methylphenyl)-2-cyano-
Uniqueness
Compared to these similar compounds, 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
126245-52-1 |
|---|---|
分子式 |
C11H8ClN3O2 |
分子量 |
249.65 g/mol |
IUPAC名 |
N-carbamoyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-3-1-7(2-4-9)5-8(6-13)10(16)15-11(14)17/h1-5H,(H3,14,15,16,17) |
InChIキー |
TULDSTUSTBAXAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


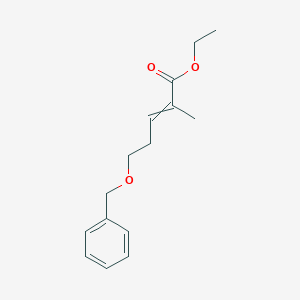

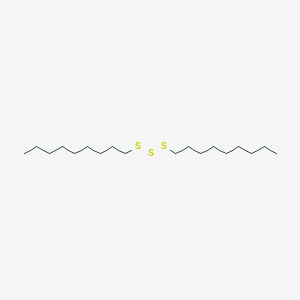
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)


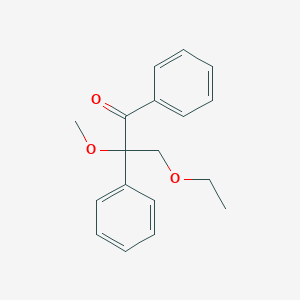
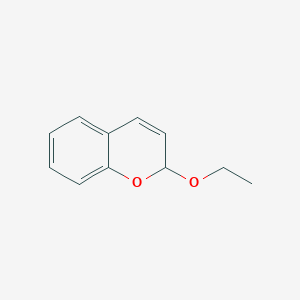



![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
